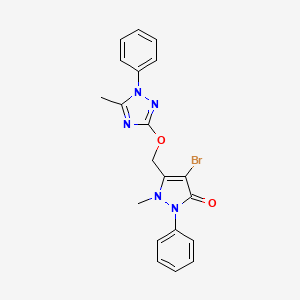

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is an intriguing compound featuring a fusion of triazole and pyrazolone structures, and notable for its multi-functional capabilities in various chemical and biological contexts. This compound is part of a broader class of heterocyclic compounds which are valued for their potential in creating complex molecular architectures.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one typically involves a multi-step reaction. Starting with the formation of the pyrazolone core, the key intermediate is then functionalized by the introduction of a triazole moiety through an azide-alkyne cycloaddition. This reaction is facilitated under copper(I)-catalyzed conditions known as the "click" chemistry. Further bromination and methylation steps under controlled temperature and pH conditions yield the final compound.

Industrial Production Methods: Large-scale production often leverages automated synthesis platforms to ensure precision and scalability. Optimizing reaction conditions, such as solvent choice and temperature, is crucial to maximizing yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: The compound undergoes various types of reactions including oxidation, reduction, and substitution.

Oxidation: Often utilizes strong oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminium hydride are common reducing agents.

Substitution: Halogen exchange reactions can introduce different functional groups, often facilitated by polar aprotic solvents like DMF.

Major Products: The nature of the substituents introduced or modified will significantly influence the resulting products

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemical research, this compound's versatility makes it a useful building block for the synthesis of more complex molecules. Its ability to undergo various types of chemical transformations makes it valuable in the synthesis of novel heterocyclic compounds.

Biology: It serves as a potent tool in biological studies, particularly in probing enzyme functions and as a potential ligand in bio-molecular interactions.

Medicine: Its structural components are being explored for potential therapeutic applications, such as antiviral and anti-inflammatory properties. Early-stage research investigates its role as a candidate for drug design due to its ability to interact with specific molecular targets.

Industry: It finds applications in the development of advanced materials, including polymers and specialty chemicals used in manufacturing processes.

Wirkmechanismus

The compound exerts its effects primarily through its interaction with specific molecular targets, often involving enzymatic pathways. The triazole and pyrazolone moieties can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can alter cellular pathways, leading to varied biological effects depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one stands out due to its unique structural fusion of triazole and pyrazolone, which is less common compared to other heterocycles like benzodiazepines or quinolines.

Similar Compounds:

4-Bromo-1-phenyl-3-methyl-5-pyrazolone

2-Methyl-3-(4-methyl-3-phenyl(1,2,4-triazolyloxy))-1-phenyl-3-pyrazolin-5-one

1-Phenyl-3-methyl-4-((4-methyl-1,2,3-triazolyl)methyl)-5-pyrazolone

Each of these compounds shares structural similarities but differs in their functional groups, leading to unique chemical and biological properties.

I trust this article satisfies your curiosity about this complex and fascinating compound.

Biologische Aktivität

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is a synthetic compound that belongs to the pyrazolone class. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the existing literature on its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20BrN5O, with a molecular weight of approximately 426.31 g/mol. The compound's structure features a pyrazolone core substituted with various functional groups that contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds in the pyrazolone family exhibit significant antioxidant properties. The antioxidant mechanism primarily involves the scavenging of free radicals and the inhibition of lipid peroxidation. For instance, studies on related compounds like edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) demonstrate their ability to enhance endothelial function by reducing reactive oxygen species (ROS) levels in cardiovascular diseases .

Table 1: Antioxidant Activity Comparison

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Edaravone | 10 | Free radical scavenging |

| 4-Bromo-Pyrazolone Derivative | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolone derivatives has been well documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have shown that similar compounds can significantly reduce inflammation markers in cellular models .

Anticancer Activity

Recent studies indicate that pyrazolone derivatives exhibit cytotoxic effects against various cancer cell lines. For example, the compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways involved in cell survival and proliferation .

Table 2: Anticancer Activity Data

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | TBD | Induction of apoptosis |

| HeLa (Cervical) | TBD | Inhibition of cell proliferation |

Case Studies

- Case Study on Edaravone : A clinical study demonstrated that edaravone significantly improved outcomes in patients with acute myocardial infarction by reducing oxidative stress and enhancing endothelial function .

- Docking Studies : Molecular docking studies have shown that pyrazolone derivatives can effectively bind to target proteins involved in inflammation and cancer progression, suggesting a mechanism for their therapeutic effects .

Eigenschaften

IUPAC Name |

4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBJEYODFAMPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18BrN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.